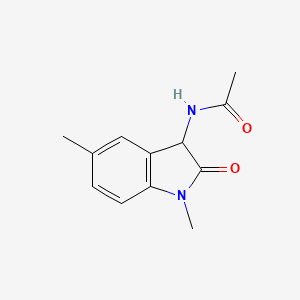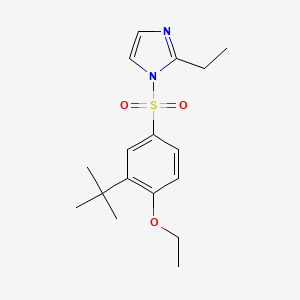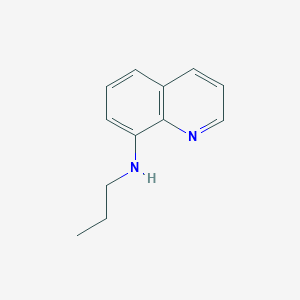![molecular formula C14H12O5S B7459875 4-Hydroxy-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B7459875.png)
4-Hydroxy-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid, also known as Methylsulfonylphenylacetic acid (MSPA), is a synthetic compound with potential therapeutic applications. MSPA is a sulfone-containing molecule, which has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects. The purpose of
作用機序
The exact mechanism of action of MSPA is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. MSPA has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation and pain.
Biochemical and Physiological Effects:
MSPA has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been reported to possess antioxidant properties. MSPA has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. Additionally, MSPA has been shown to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins.
実験室実験の利点と制限
MSPA has several advantages for lab experiments. It is a synthetic compound and can be easily obtained in high purity and yield. MSPA has been extensively studied for its potential therapeutic applications and has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. However, there are limitations to the use of MSPA in lab experiments. The exact mechanism of action of MSPA is not fully understood, and further research is needed to elucidate its effects on different physiological systems.
将来の方向性
There are several future directions for the study of MSPA. One potential application of MSPA is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. MSPA has been shown to possess antioxidant properties and may have applications in the treatment of oxidative stress-related diseases. Additionally, further research is needed to elucidate the mechanism of action of MSPA and its effects on different physiological systems. MSPA may also have potential applications in the field of drug discovery, as it has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects. Further research is needed to explore the potential therapeutic applications of MSPA.
Conclusion:
In conclusion, MSPA is a synthetic compound with potential therapeutic applications. It has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects in animal models. MSPA has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The exact mechanism of action of MSPA is not fully understood, and further research is needed to elucidate its effects on different physiological systems. MSPA has several advantages for lab experiments, including its synthetic nature and high purity and yield. However, further research is needed to explore the potential therapeutic applications of MSPA.
合成法
MSPA can be synthesized by reacting 4-hydroxy-4'-(methylsulfonyl)-[1,1'-biphenyl]-3-carbaldehyde with malonic acid in the presence of a base. The resulting product is then subjected to a decarboxylation reaction to obtain MSPA. This method has been reported to yield MSPA with high purity and yield.
科学的研究の応用
MSPA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. MSPA has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, MSPA has been shown to possess antioxidant properties and may have applications in the treatment of oxidative stress-related diseases.
特性
IUPAC Name |
2-hydroxy-5-(4-methylsulfonylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O5S/c1-20(18,19)11-5-2-9(3-6-11)10-4-7-13(15)12(8-10)14(16)17/h2-8,15H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLQXXCJYNOMQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(dimethylamino)propyl]-1-benzofuran-2-carboxamide](/img/structure/B7459805.png)
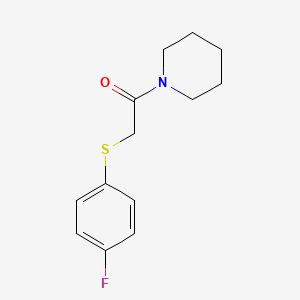
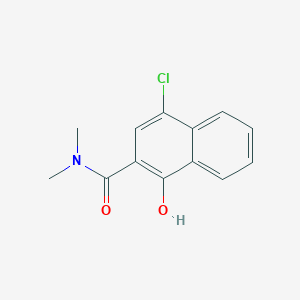
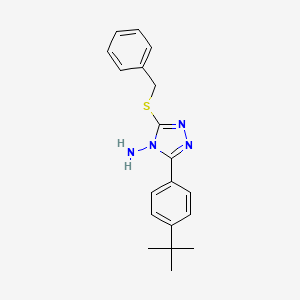
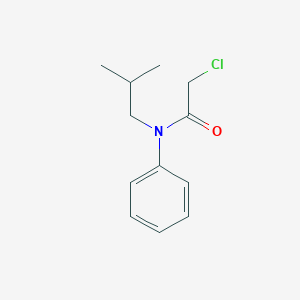
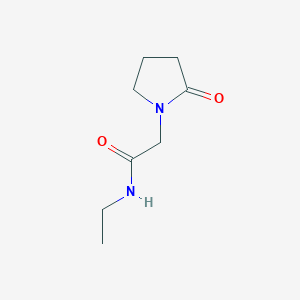
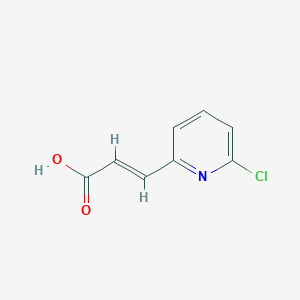
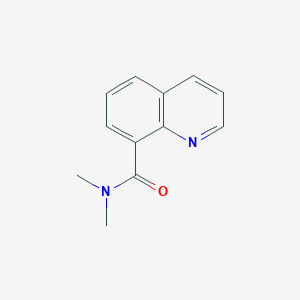
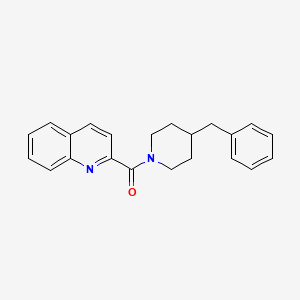
![3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid](/img/structure/B7459851.png)
![4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B7459867.png)
